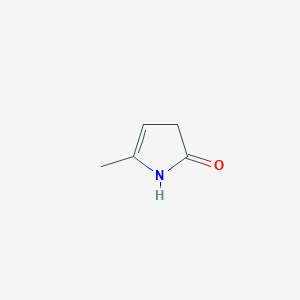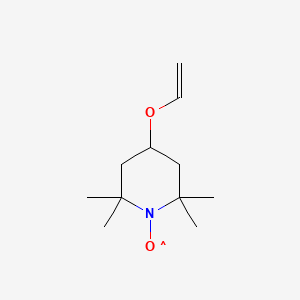
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
説明
4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy, commonly known as VE-PEO, is a stable and highly reactive free radical compound. It has been widely used in various fields such as organic synthesis, polymer chemistry, and biomedical research due to its unique properties.
作用機序
VE-PEO acts as a free radical scavenger and antioxidant due to the presence of the nitroxide group. It can react with various reactive oxygen species (ROS) and free radicals, such as superoxide anion, hydroxyl radical, and peroxyl radical. VE-PEO can also inhibit lipid peroxidation and protect cells from oxidative stress.
Biochemical and Physiological Effects:
VE-PEO has been shown to exhibit various biochemical and physiological effects. It can protect cells from oxidative stress-induced apoptosis and necrosis. VE-PEO can also modulate the activity of various enzymes, such as xanthine oxidase, cyclooxygenase, and lipoxygenase. Moreover, VE-PEO can improve the bioavailability and pharmacokinetics of various drugs.
実験室実験の利点と制限
VE-PEO has several advantages for lab experiments. It is stable and easy to handle. VE-PEO can be easily synthesized and purified. Moreover, VE-PEO can be used in various organic reactions and EPR spectroscopy experiments. However, VE-PEO has some limitations as well. It can react with some metal ions and reduce their activity. VE-PEO can also interfere with some biochemical assays due to its antioxidant activity.
将来の方向性
There are several future directions for the research on VE-PEO. One of the directions is to explore the potential of VE-PEO as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to develop new synthesis methods and derivatives of VE-PEO with improved properties and activities. Moreover, the application of VE-PEO in nanotechnology and materials science can also be explored.
科学的研究の応用
VE-PEO has been extensively used in scientific research due to its unique properties. It can be used as a catalyst in various organic reactions, such as oxidation, epoxidation, and hydroxylation. VE-PEO has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules, such as proteins and membranes.
特性
InChI |
InChI=1S/C11H20NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h6,9H,1,7-8H2,2-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNIGNVEFMJMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110807-20-0 | |
| Details | Compound: 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |
| Record name | 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110807-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



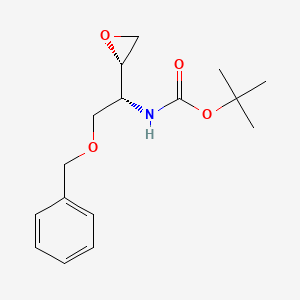

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B3362343.png)
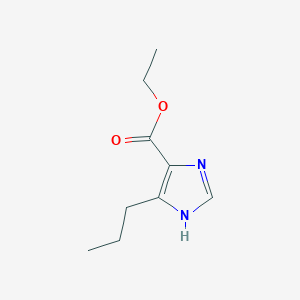



![1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3362375.png)
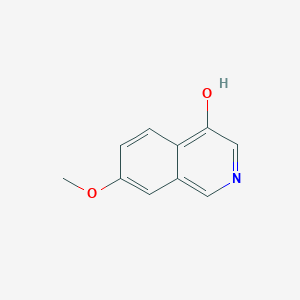
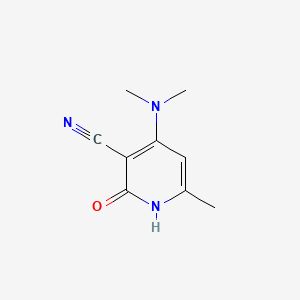
![4-(4H-1,2,4-Triazol-4-YL)-1H-benzo[D]imidazole](/img/structure/B3362414.png)

![1H-Imidazo[4,5-c]quinoline, 1-methyl-](/img/structure/B3362419.png)
